6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A catalyst-free, one-pot, room temperature reaction between Morita-Baylis-Hillman (BMH) acetates of nitroalkenes and 2-aminopyridines has been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research on related heterocyclic compounds, such as imidazo[1,2-a]pyridines, emphasizes the importance of synthetic strategies to access diverse functionalized derivatives. These methodologies often involve metal-catalyzed reactions, utilizing palladium or copper, for the formation of C-N bonds, showcasing the versatility of these heterocycles as scaffolds in organic synthesis (Kantam et al., 2013).
Biological and Medicinal Applications
The structural motif of imidazo[1,2-a]pyridine is recognized for its biological significance. These compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of imidazo[1,2-a]pyridine derivatives, for example, has identified potential inhibitors against multi-drug resistant bacterial infections, underscoring the therapeutic potential of these heterocycles in addressing antibiotic resistance (Sanapalli et al., 2022).
Catalysis and Material Science
In catalysis, the imidazo[1,2-a]pyridine framework, by extension, could be relevant for the development of novel catalytic systems, especially in the context of C-N bond-forming reactions. These heterocycles have been utilized as ligands in metal-catalyzed transformations, indicating their utility in designing more efficient and recyclable catalysts (Kantam et al., 2013).
Environmental Applications
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their role in environmental science, particularly in the detoxification and remediation of pollutants. The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes has been reviewed, suggesting a potential area where similar compounds could be explored (Husain & Husain, 2007).
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could also include the development of new drugs and promising drug candidates .
properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWTKQYRNUCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
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